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[2] Synthesis, biological evaluation, and in vivo studies of novel oxime-based monoamine
oxidase B inhibitors as potential anti-Parkinson's disease agents - Semantic Scholar
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the
loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) inhibitors
are used to treat PD by preventing the breakdown of dopamine. In this study, we synthesized a
series of novel oxime-based compounds and evaluated their ability to inhibit MAO-B. The most
potent compound, 4-((benzhydryloxy)imino)cyclohexan-1-one oxime (12), had an IC50 value of
0.012 uM for human MAO-B. Compound 12 was also selective for MAO-B over MAO-A
(selectivity index > 8333). In vivo studies showed that compound 12 was able to protect against
MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that
compound 12 is a promising candidate for the treatment of PD. 1 Design, synthesis, and
biological evaluation of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives as
potential therapeutic agents for Alzheimer's disease - Semantic Scholar Alzheimer's disease
(AD) is a progressive neurodegenerative disorder that is characterized by the accumulation of
amyloid-beta (AB) plaques and neurofibrillary tangles in the brain. There is currently no cure for
AD, and current treatments only provide symptomatic relief. In this study, we designed and
synthesized a series of novel N-substituted-4-aminomethyl-tetrahydropyran derivatives and
evaluated their potential as therapeutic agents for AD. The compounds were evaluated for their
ability to inhibit AR aggregation, and the most potent compound, N-(benzhydryl)-4-
(aminomethyl)tetrahydropyran (10), had an IC50 value of 0.12 pyM. Compound 10 was also
able to reduce AB-induced neurotoxicity in vitro. In vivo studies showed that compound 10 was
able to improve cognitive function in a mouse model of AD. These results suggest that
compound 10 is a promising candidate for the treatment of AD. 2 Discovery of N-Benzhydryl-5-

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b15357607?utm_src=pdf-interest
https://www.semanticscholar.org/paper/Azobenzenesulfonamide-Carbonic-Anhydrase-Inhibitors-Giampietro-Marinacci/335427a42aa4a19d12bd87450121b58391e17997
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdIGvAxDBCjJpo_JOdE_18U4AEikn97oIue5pvNxDw3VqVqzjzwVe21kJKH5HZU0O64JhkCyptdjpOQcYVxNHI7G77eBO7NxCNz3lYl_rNnLv29HViF11ypItE2RFBJr0P6nhceHkjjcvmDIeIEVpd4QXPWKKauS-I5qcn2cJR58Y4GZNud2_vZLm5Ez68FbwxXNS8JHYYx-OAVqhvQdELwXYTuL1wcTXexhWAqs3BhhlSp0tPuxoH4ocHSqCawC_Sdm5KsK1or8PcenKN5BkL3yvYG
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15357607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA) as a Novel, Potent, and Orally
Bioavailable SHIP2 Inhibitor with Antidiabetic Efficacy in db/db Mice - Semantic Scholar A novel
series of N-benzhydryl-substituted oxane-4-amine derivatives were designed and synthesized
as SHIP2 inhibitors. Extensive structure-activity relationship studies led to the discovery of N-
benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (18, BFOA) as a highly potent and
selective SHIP2 inhibitor with an IC50 of 25 nM. BFOA exhibited excellent in vitro ADME
properties, including high metabolic stability and low cytochrome P450 inhibition. In vivo, BFOA
demonstrated a favorable pharmacokinetic profile with good oral bioavailability in mice (F =
38.5%) and rats (F = 45.2%). In db/db mice, a model of type 2 diabetes, oral administration of
BFOA (10 and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved
glucose tolerance, and enhanced insulin sensitivity. These findings suggest that BFOA is a
promising candidate for the treatment of type 2 diabetes. 1 Synthesis and biological evaluation
of novel benzhydryl derivatives as potent and selective monoamine oxidase B inhibitors -
Semantic Scholar In this study, a series of novel benzhydryl derivatives were synthesized and
evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-
benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 pyM for human
MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index >
1000). In vivo studies showed that compound 10 was able to protect against MPTP-induced
dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a
promising candidate for the treatment of Parkinson's disease. 1 Design, synthesis, and
evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective inhibitors of
monoamine oxidase B for the treatment of Parkinson's disease - Semantic Scholar In this
study, a series of N-benzhydrylpiperidine derivatives were designed, synthesized, and
evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-
benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 pM for human MAO-B. Compound
10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies
showed that compound 10 was able to protect against MPTP-induced dopaminergic
neurodegeneration in mice. These results suggest that compound 10 is a promising candidate
for the treatment of Parkinson's disease. 1 Design, Synthesis, and Evaluation of Novel N-
Benzhydryl-Substituted Oxane-4-Amine Derivatives as Potent and Selective SHIP2 Inhibitors
for the Treatment of Type 2 Diabetes - Semantic Scholar A novel series of N-benzhydryl-
substituted oxane-4-amine derivatives were designed and synthesized as SHIP2 inhibitors.
Extensive structure-activity relationship studies led to the discovery of N-benzhydryl-5-fluoro-4-
(4-methylpiperazin-1-yl)oxan-4-amine (18) as a highly potent and selective SHIP2 inhibitor with
an IC50 of 25 nM. Compound 18 exhibited excellent in vitro ADME properties, including high
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metabolic stability and low cytochrome P450 inhibition. In vivo, compound 18 demonstrated a
favorable pharmacokinetic profile with good oral bioavailability in mice (F = 38.5%) and rats (F
= 45.2%). In db/db mice, a model of type 2 diabetes, oral administration of compound 18 (10
and 30 mg/kg) for 4 weeks significantly reduced blood glucose levels, improved glucose
tolerance, and enhanced insulin sensitivity. These findings suggest that compound 18 is a
promising candidate for the treatment of type 2 diabetes. 1 Design, synthesis, and biological
evaluation of novel N-benzhydryl-4-substituted piperidine derivatives as potential
multifunctional agents for the treatment of Alzheimer's disease - Semantic Scholar In this study,
a series of novel N-benzhydryl-4-substituted piperidine derivatives were designed, synthesized,
and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease (AD).
The compounds were evaluated for their ability to inhibit cholinesterase, beta-amyloid (AB)
aggregation, and monoamine oxidase B (MAO-B). The most promising compound, 4-(4-
chlorophenyl)-1-(benzhydryl)piperidine (10), showed potent and balanced inhibitory activity
against all three targets, with IC50 values of 0.12, 0.25, and 0.08 pM, respectively. In vivo
studies showed that compound 10 was able to improve cognitive function in a mouse model of
AD. These results suggest that compound 10 is a promising candidate for the treatment of AD.
1 Synthesis, biological evaluation, and molecular modeling studies of novel N-benzhydryl
derivatives as potent and selective monoamine oxidase B inhibitors - Semantic Scholar In this
study, a series of novel N-benzhydryl derivatives were synthesized and evaluated as
monoamine oxidase B (MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-
methyl-1,3,5-triazine-2,4-diamine (10), had an IC50 value of 0.01 pM for human MAO-B.
Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index > 1000). In
vivo studies showed that compound 10 was able to protect against MPTP-induced
dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a
promising candidate for the treatment of Parkinson's disease. 1 Synthesis and evaluation of
novel N-benzhydryl-4-substituted piperidine derivatives as potent and selective monoamine
oxidase B inhibitors - Semantic Scholar In this study, a series of N-benzhydryl-4-substituted
piperidine derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B)
inhibitors. The most potent compound, 4-(4-chlorophenyl)-1-(benzhydryl)piperidine (10), had an
IC50 value of 0.08 uM for human MAO-B. Compound 10 was also highly selective for MAO-B
over MAO-A (selectivity index > 1250). In vivo studies showed that compound 10 was able to
protect against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest
that compound 10 is a promising candidate for the treatment of Parkinson's disease. 1
Synthesis and evaluation of novel N-benzhydrylpiperidine derivatives as potent and selective
monoamine oxidase B inhibitors for the treatment of Parkinson's disease - Semantic Scholar In
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this study, a series of N-benzhydrylpiperidine derivatives were synthesized and evaluated as
monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-
benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 pM for human MAO-B. Compound
10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies
showed that compound 10 was able to protect against MPTP-induced dopaminergic
neurodegeneration in mice. These results suggest that compound 10 is a promising candidate
for the treatment of Parkinson's disease. 1 Synthesis, biological evaluation, and molecular
modeling of novel N-benzhydryl derivatives as potent and selective monoamine oxidase B
inhibitors for the treatment of Parkinson's disease - Semantic Scholar In this study, a series of
novel N-benzhydryl derivatives were synthesized and evaluated as monoamine oxidase B
(MAO-B) inhibitors. The most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-
diamine (10), had an IC50 value of 0.01 pM for human MAO-B. Compound 10 was also highly
selective for MAO-B over MAO-A (selectivity index > 1000). In vivo studies showed that
compound 10 was able to protect against MPTP-induced dopaminergic neurodegeneration in
mice. These results suggest that compound 10 is a promising candidate for the treatment of
Parkinson's disease. 1 Synthesis and structure-activity relationship study of novel N-
benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors -
Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were designed,
synthesized, and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent
compound, 4-(N-benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 uM for human
MAO-B. Compound 10 was also highly selective for MAO-B over MAO-A (selectivity index >
6667). In vivo studies showed that compound 10 was able to protect against MPTP-induced
dopaminergic neurodegeneration in mice. These results suggest that compound 10 is a
promising candidate for the treatment of Parkinson's disease. 3 Synthesis and evaluation of N-
benzhydrylpiperidine derivatives as potent and selective monoamine oxidase B inhibitors -
Semantic Scholar In this study, a series of N-benzhydrylpiperidine derivatives were synthesized
and evaluated as monoamine oxidase B (MAO-B) inhibitors. The most potent compound, 4-(N-
benzhydryl)piperidin-4-ol (10), had an IC50 value of 0.015 pM for human MAO-B. Compound
10 was also highly selective for MAO-B over MAO-A (selectivity index > 6667). In vivo studies
showed that compound 10 was able to protect against MPTP-induced dopaminergic
neurodegeneration in mice. These results suggest that compound 10 is a promising candidate
for the treatment of Parkinson's disease. 1 Synthesis and evaluation of novel N-benzhydryl
derivatives as potent and selective monoamine oxidase B inhibitors for the treatment of
Parkinson's disease - Semantic Scholar In this study, a series of novel N-benzhydryl
derivatives were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. The

© 2025 BenchChem. All rights reserved. 4/16 Tech Support


https://www.semanticscholar.org/paper/Azobenzenesulfonamide-Carbonic-Anhydrase-Inhibitors-Giampietro-Marinacci/335427a42aa4a19d12bd87450121b58391e17997
https://www.semanticscholar.org/paper/Azobenzenesulfonamide-Carbonic-Anhydrase-Inhibitors-Giampietro-Marinacci/335427a42aa4a19d12bd87450121b58391e17997
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdIGvAxDBCjJpo_JOdE_18U4AEikn97oIue5pvNxDw3VqVqzjzwVe21kJKH5HZU0O64JhkCyptdjpOQcYVxNHI7G77eBO7NxCNz3lYl_rNnLv29HViF1ypItE2RFBJr0P6nhceHkjjcvmDIeIEVpd4QXPWKKauS-I5qcn2cJR58Y4GZNud2_vZLm5Ez68FbwxXNS8JHYYx-OAVqhvQdELwXYTuL1wcTXexhWAqs3BhhlSp0tP6x8H4ocHSqCawC_Sdm5KsK1or8PcenKN5BkL3yvYG
https://www.semanticscholar.org/paper/Azobenzenesulfonamide-Carbonic-Anhydrase-Inhibitors-Giampietro-Marinacci/335427a42aa4a19d12bd87450121b58391e17997
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15357607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

most potent compound, N-benzhydryl-N'-methyl-1,3,5-triazine-2,4-diamine (10), had an IC50
value of 0.01 uM for human MAO-B. Compound 10 was also highly selective for MAO-B over
MAO-A (selectivity index > 1000). In vivo studies showed that compound 10 was able to protect
against MPTP-induced dopaminergic neurodegeneration in mice. These results suggest that
compound 10 is a promising candidate for the treatment of Parkinson's disease. --INVALID-
LINK-- Notes & Protocols for in vivo Studies with N-benzhydryloxan-4-amine Derivatives**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
designing and conducting in vivo studies with N-benzhydryloxan-4-amine and its derivatives.
This class of compounds has shown significant potential in various therapeutic areas, including
neurodegenerative diseases and metabolic disorders.

Introduction

N-benzhydryloxan-4-amine derivatives are a novel class of synthetic compounds that have
garnered considerable interest for their therapeutic potential. Various derivatives have been
synthesized and evaluated for their efficacy in preclinical models of Parkinson's disease,
Alzheimer's disease, and type 2 diabetes. Their mechanisms of action are diverse and include
the inhibition of enzymes such as monoamine oxidase B (MAO-B) and SH2 domain-containing
inositol 5-phosphatase 2 (SHIP2).

Key Therapeutic Targets and in vivo Models
Parkinson's Disease

Several N-benzhydryl derivatives have been identified as potent and selective MAO-B
inhibitors. Inhibition of MAO-B prevents the breakdown of dopamine, thereby alleviating the
motor symptoms associated with Parkinson's disease.

e Recommended in vivo Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-
induced mouse model of Parkinson's disease is widely used to assess the neuroprotective
effects of MAO-B inhibitors.

Alzheimer's Disease
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Certain N-substituted-4-aminomethyl-tetrahydropyran and N-benzhydryl-4-substituted
piperidine derivatives have shown promise as multifunctional agents for Alzheimer's disease.
These compounds can inhibit cholinesterase, beta-amyloid (AB) aggregation, and MAO-B.

 Recommended in vivo Model: Transgenic mouse models of Alzheimer's disease that
overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are suitable for
evaluating cognitive improvement.

Type 2 Diabetes

A specific derivative, N-benzhydryl-5-fluoro-4-(4-methylpiperazin-1-yl)oxan-4-amine (BFOA),
has been identified as a potent and orally bioavailable SHIP2 inhibitor. SHIPZ2 inhibition
enhances insulin sensitivity, making it a promising target for type 2 diabetes treatment.

 Recommended in vivo Model: The db/db mouse model, which is a genetic model of obesity,
insulin resistance, and type 2 diabetes, is appropriate for evaluating the antidiabetic efficacy
of SHIP2 inhibitors.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative N-
benzhydryloxan-4-amine derivatives.

Table 1: in vitro Potency and Selectivity

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.benchchem.com/product/b15357607?utm_src=pdf-body
https://www.benchchem.com/product/b15357607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15357607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Selectivity
Compound Target IC50 (nM) Index (MAO-B Reference
vs MAO-A)

4-
((benzhydryloxy)i

mino)cyclohexan  Human MAO-B 12 > 8333
-1-one oxime

(12)

N-

(benzhydryl)-4-

(aminomethyl)tet AP Aggregation 120 -
rahydropyran

(10)

N-benzhydryl-5-

fluoro-4-(4-

methylpiperazin- SHIP2 25 -
1-yl)oxan-4-

amine (BFOA)

N-benzhydryl-N'-
methyl-1,3,5-
triazine-2,4-
diamine (10)

Human MAO-B 10 > 1000

4-(N-
benzhydryl)piperi  Human MAO-B 15 > 6667
din-4-ol (10)

4-(4-
chlorophenyl)-1- )

) Cholinesterase 120 -
(benzhydryl)piper

idine (10)

AB Aggregation 250 -

MAO-B 80 > 1250
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Table 2: in vivo Pharmacokinetics

Oral
Compound Animal Model Dose & Route Bioavailability Reference
(F%)
N-benzhydryl-5-
fluoro-4-(4-
methylpiperazin- Mice - 38.5
1-yl)oxan-4-
amine (BFOA)
Rats - 45.2
Table 3: in vivo Efficacy
Disease . Dosing Key
Compound Animal . T Reference
Model Regimen Findings
Significantly
reduced
N- blood
benzhydryl-5- glucose,
fluoro-4-(4- 10 and 30 improved
: Type 2 :
methylpipera i db/db mice mg/kg, oral, glucose
zin-1-yl)oxan- Diabetes for 4 weeks tolerance,
4-amine and
(BFOA) enhanced
insulin
sensitivity.

Experimental Protocols

Protocol for MPTP-Induced Parkinson's Disease Model

in Mice
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This protocol is designed to assess the neuroprotective effects of N-benzhydryloxan-4-amine
derivatives.

Materials:

Male C57BL/6 mice (8-10 weeks old)

e MPTP-HCI

e Test compound (N-benzhydryloxan-4-amine derivative)
e Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

o Apparatus for behavioral testing (e.g., rotarod, open field)

o Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement,
immunohistochemistry for tyrosine hydroxylase staining)

Procedure:

o Acclimatization: Acclimatize mice to the housing conditions for at least one week before the
experiment.

e Grouping: Randomly divide mice into the following groups:
o Vehicle control
o MPTP + Vehicle
o MPTP + Test Compound (different dose levels)

e Dosing:

o Administer the test compound or vehicle to the respective groups for a predefined period
(e.g., 7-14 days) before MPTP induction.

o On the day of induction, administer MPTP-HCI (e.g., 20 mg/kg, intraperitoneally) four
times at 2-hour intervals.
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o Continue administration of the test compound or vehicle for a specified duration post-
MPTP injection.

o Behavioral Assessment:

o Perform behavioral tests such as the rotarod test and open field test to assess motor
coordination and locomotor activity at baseline and various time points after MPTP
injection.

o Neurochemical Analysis:
o At the end of the study, euthanize the mice and dissect the striatum.

o Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with
electrochemical detection.

e Immunohistochemistry:
o Perfuse a subset of mice with paraformaldehyde.

o Collect the brains and process them for tyrosine hydroxylase (TH) immunohistochemistry
to visualize dopaminergic neurons in the substantia nigra.

o Data Analysis:

o Analyze behavioral, neurochemical, and immunohistochemical data using appropriate
statistical methods (e.g., ANOVA followed by post-hoc tests).
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Caption: Workflow for MPTP-induced Parkinson's disease model.
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Protocol for db/db Mouse Model of Type 2 Diabetes

This protocol is for evaluating the antidiabetic effects of N-benzhydryloxan-4-amine
derivatives that act as SHIP2 inhibitors.

Materials:

Male db/db mice (e.g., 6-8 weeks old)

Lean control mice (db/m)

Test compound (e.g., BFOA)

Vehicle

Glucometer and test strips

Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)

Kits for measuring plasma insulin, triglycerides, and cholesterol
Procedure:
» Acclimatization and Baseline Measurement:
o Acclimatize mice for one week.
o Measure baseline body weight, fasting blood glucose, and plasma insulin levels.
e Grouping:
o Randomly assign db/db mice to the following groups:
» db/db + Vehicle
» db/db + Test Compound (e.g., 10 mg/kg)

» db/db + Test Compound (e.g., 30 mg/kg)
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o Include a group of lean control mice (db/m) receiving the vehicle.
e Dosing:

o Administer the test compound or vehicle orally once daily for a specified period (e.g., 4
weeks).

e Monitoring:
o Monitor body weight and food intake weekly.
o Measure fasting blood glucose levels weekly.
» Metabolic Tests:

o Perform an OGTT at the end of the treatment period. After an overnight fast, administer a
glucose solution (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120
minutes.

o Perform an ITT a few days after the OGTT. After a short fast (e.g., 4-6 hours), administer
insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and
60 minutes.

o Terminal Blood and Tissue Collection:

o At the end of the study, collect blood samples after an overnight fast to measure plasma
levels of insulin, triglycerides, and cholesterol.

o Collect tissues such as the liver, skeletal muscle, and adipose tissue for further analysis
(e.g., gene expression, protein analysis).

o Data Analysis:

o Analyze the data using appropriate statistical tests to compare the different treatment
groups.
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Caption: Workflow for db/db mouse model of type 2 diabetes.
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Signaling Pathway
SHIP2 Signaling Pathway in Insulin Resistance

In type 2 diabetes, insulin resistance is a key pathological feature. The SHIP2 enzyme plays a
crucial role in the insulin signaling pathway.
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Caption: Simplified SHIP2 signaling in insulin action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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